molecular formula C7H14N2O B11765557 (3R)-3-(Methylamino)azepan-2-one CAS No. 87298-34-8

(3R)-3-(Methylamino)azepan-2-one

Cat. No.: B11765557
CAS No.: 87298-34-8
M. Wt: 142.20 g/mol
InChI Key: DWDJOZZRBORZQE-ZCFIWIBFSA-N
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Description

®-3-(Methylamino)azepan-2-one is a chiral compound belonging to the azepane family. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Methylamino)azepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a gold-catalyzed two-step [5 + 2] annulation has been reported to efficiently produce azepan-4-ones, which can be further modified to obtain ®-3-(Methylamino)azepan-2-one .

Industrial Production Methods: Industrial production of ®-3-(Methylamino)azepan-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, cyclization, and purification steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: ®-3-(Methylamino)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted azepanes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and halides are often employed in substitution reactions.

Major Products: The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted azepanes.

Scientific Research Applications

®-3-(Methylamino)azepan-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studying enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(Methylamino)azepan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Azepan-2-one: A structurally related compound with similar chemical properties.

    Dibenzo[b,f]azepin-2-one: Another azepane derivative with distinct biological activities.

Uniqueness: ®-3-(Methylamino)azepan-2-one is unique due to its chiral nature and specific functional groups, which confer distinct reactivity and biological activity compared to other azepane derivatives.

Properties

CAS No.

87298-34-8

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(3R)-3-(methylamino)azepan-2-one

InChI

InChI=1S/C7H14N2O/c1-8-6-4-2-3-5-9-7(6)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

DWDJOZZRBORZQE-ZCFIWIBFSA-N

Isomeric SMILES

CN[C@@H]1CCCCNC1=O

Canonical SMILES

CNC1CCCCNC1=O

Origin of Product

United States

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